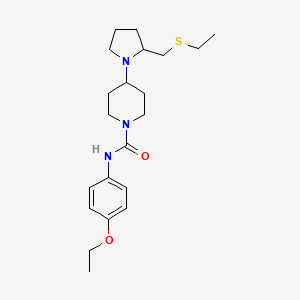

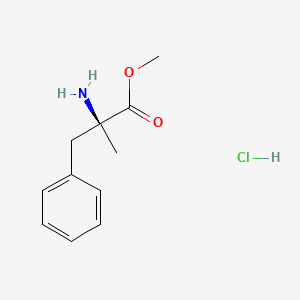

![molecular formula C8H10N2S B3000237 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile CAS No. 1193387-89-1](/img/structure/B3000237.png)

2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile" is a thiazole derivative, which is a class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen. Thiazole derivatives are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives involves a ring transformation reaction of 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles, yielding moderate to good product yields . Similarly, 2-(4-oxo-thiazolidin-2-ylidene)-3-oxo-propionitriles can be prepared via condensation of aromatic aldehydes with 4-thiazolidinones, which are obtained through electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles followed by reaction with chloroacetyl chloride under basic conditions .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic methods such as Fourier transform infrared (FTIR) and FT-Raman spectroscopy. For example, the study of 2-benzothiazole acetonitrile (BTAN) involved recording its FTIR and FT-Raman spectra and performing conformational analysis to obtain the stable geometry of the compound. The vibrational frequencies and structural parameters were determined using quantum chemical studies and compared with experimental data .

Chemical Reactions Analysis

Thiazole derivatives exhibit reactivity towards various electrophilic reagents. For instance, azolylacetonitriles, including thiazole-2-yl and thiadiazol-2-yl acetonitriles, can react with acetone and malononitrile derivatives in the presence of sulfur to yield thiophene derivatives. Additionally, they can undergo one-pot synthesis with thiophenol or thionaphthol to produce thiolester derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be characterized by their spectroscopic data, thermodynamic properties, and quantum chemical electronic structure. The study of BTAN provided insights into its electronic properties, including the energies of the highest occupied and lowest unoccupied molecular orbitals, measured by the density functional theory (DFT) approach. The kinetic stability of the molecule was determined from the frontier molecular orbital energy gap. Furthermore, the compound's chemical reactivity descriptors, such as chemical potential, global hardness, and electrophilicity, were determined using conceptual DFT methods. The non-linear optical properties were also discussed by measuring the polarizability and hyperpolarizability tensors .

科学的研究の応用

Synthesis and Chemical Properties

- One-Pot Synthesis of Thiazoles : A one-pot synthesis method for 4-substituted 2-amino- or 2-(arylamino) thiazoles, which might include compounds similar to 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile, has been developed (Moriarty et al., 1992).

- Synthesis of Novel Macrocycles : Research demonstrates the synthesis of novel macrocycles containing thiazole subunits, which could be related to the chemical structure of interest (Ahmed et al., 2020).

- Electrochemical Oxidation : The behavior of substituted thiazoles, which might include derivatives similar to the compound , during electrochemical oxidation has been studied (Cauquis et al., 1979).

Biological and Pharmacological Applications

- Anticancer Properties : Research into the anticancer properties of thiazole derivatives, including those structurally related to 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile, has been conducted (Matiichuk et al., 2022).

- Anti-inflammatory and Anti-ulcer Activities : Novel thiazole derivatives, potentially including variations of the compound , have been evaluated for their anti-inflammatory and anti-ulcer activities (Mohareb et al., 2017).

Methodological Innovations

- Green and Efficient Synthesis Methods : Research has focused on developing environmentally benign methods for synthesizing thiazole derivatives (Kavitha et al., 2019).

- Novel Synthetic Approaches : Innovative approaches for synthesizing bis(1,3-azol-2-yl)acetonitriles, which may include the compound of interest, have been developed (Kutasevich et al., 2021).

特性

IUPAC Name |

2-(2-propan-2-yl-1,3-thiazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-6(2)8-10-7(3-4-9)5-11-8/h5-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXLBWKWELAHJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide](/img/structure/B3000154.png)

![N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3000155.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)

![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3000168.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)

![7-(3-chloro-4-methylphenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3000174.png)